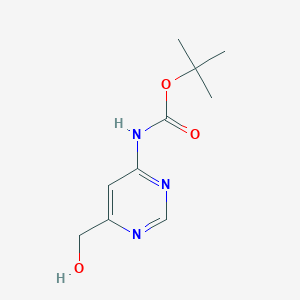![molecular formula C9H14Cl2N2O B1379139 2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1375471-58-1](/img/structure/B1379139.png)
2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride
概要
説明
“2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride” is a synthetic compound that belongs to the class of piperazine derivatives. It has a molecular formula of C9H14Cl2N2O and a molecular weight of 237.13 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its IUPAC name: 1-(chloroacetyl)-4-(2-propynyl)piperazine hydrochloride . The compound has a mono-isotopic mass of 236.048325 Da .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Synthesis and Potential Dual Antihypertensive Agents
Research conducted by Marvanová et al. (2016) involved the synthesis of new compounds, including 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, which were also transformed into hydrochloride salts. This synthesis has relevance in exploring potential dual antihypertensive agents, showing the importance of this chemical in medicinal chemistry research (Marvanová et al., 2016).
Antidepressant and Antianxiety Activity
Kumar et al. (2017) investigated a series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine for their antidepressant and antianxiety activities. These compounds have shown significant potential in these areas, suggesting the utility of the chemical in neuropsychiatric drug development (Kumar et al., 2017).
Anti-inflammatory Activity
Ahmed et al. (2017) synthesized novel 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone compounds. These compounds, including derivatives of the mentioned chemical, displayed significant anti-inflammatory activity, highlighting their potential in treating inflammation-related disorders (Ahmed et al., 2017).
Antimicrobial and Antitumor Activities
Studies by Verma and Singh (2015) and Yurttaş et al. (2014) have shown the antimicrobial and antitumor potentials of compounds related to 2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride. These findings open avenues for the use of such chemicals in treating infectious diseases and cancer (Verma & Singh, 2015); (Yurttaş et al., 2014).
Safety and Hazards
作用機序
Target of Action
It’s suggested that this compound can be used in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic protac® molecules for targeted protein degradation .
Mode of Action
It’s known that the compound can participate in palladium-catalyzed [4 + 1] imidoylative cycloaddition of prop-2-yn-1-ones .
Biochemical Pathways
It’s known that the compound can participate in the synthesis of a series of 2-amino-4-cyanofurans .
Action Environment
It’s known that the compound can participate in palladium-catalyzed reactions .
生化学分析
Biochemical Properties
2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative formylation reactions, where it acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion radicals (O2˙−) through energy transfer and single electron transfer pathways . These interactions highlight its potential utility in oxidative stress-related studies and therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in oxidative formylation reactions can lead to changes in cellular redox states, impacting gene expression and metabolic flux . Additionally, its interaction with specific proteins may alter cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as a photosensitizer and generate reactive oxygen species (ROS) is a key aspect of its mechanism of action . These ROS can induce oxidative stress, leading to the activation or inhibition of various enzymes and transcription factors, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its photosensitizing properties can lead to sustained ROS generation, which may result in prolonged oxidative stress and potential cellular damage . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating oxidative stress and enhancing cellular function. At higher doses, it may induce toxic or adverse effects due to excessive ROS generation and oxidative damage . Identifying the optimal dosage range is crucial for maximizing its therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and redox regulation. It interacts with enzymes and cofactors that facilitate the generation and detoxification of ROS . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting cellular homeostasis and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects . For instance, its localization to mitochondria may enhance its role in modulating oxidative stress and mitochondrial function.
特性
IUPAC Name |
2-chloro-1-(4-prop-2-ynylpiperazin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O.ClH/c1-2-3-11-4-6-12(7-5-11)9(13)8-10;/h1H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAHIEDOUTZVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


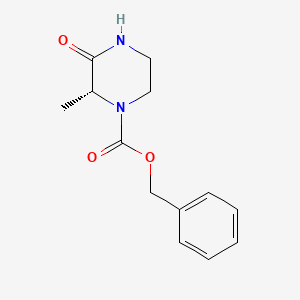


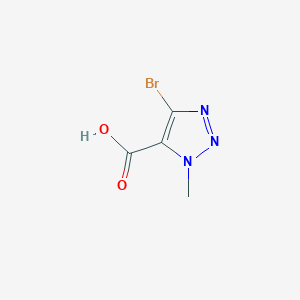
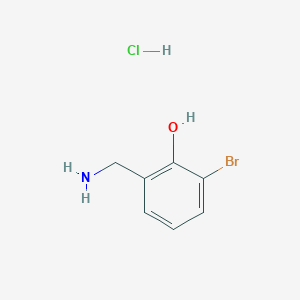


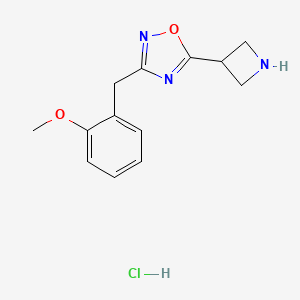
![5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379070.png)


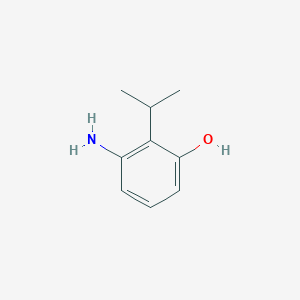
![N-[2-Amino-5-(2-thienyl)phenyl]-2-(1-piperazinyl)-6-quinolinecarboxamide](/img/structure/B1379075.png)
